molecular formula C6H7F3O2 B1197472 2,2,2-Trifluoroethyl methacrylate CAS No. 352-87-4

2,2,2-Trifluoroethyl methacrylate

Cat. No. B1197472
CAS RN: 352-87-4
M. Wt: 168.11 g/mol
InChI Key: QTKPMCIBUROOGY-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl methacrylate (TFEMA) is a semifluorinated monomer . It can be synthesized from methacryloyl chloride and 2,2,2-trifluoroethanol in the presence of triethylamine . Its properties include chemical inertness, good wear resistance, and low dielectric constant .


Synthesis Analysis

TFEMA can be synthesized from methacryloyl chloride and 2,2,2-trifluoroethanol in the presence of triethylamine . There are several papers that discuss the synthesis of TFEMA, such as the one titled "Radical copolymerization of 2,2,2-trifluoroethyl methacrylate with cyano compounds for dielectric materials: Synthesis and characterization" and "One-pot synthesis of poly(methacrylic acid)-b-poly(2,2,2-trifluoroethyl …" .


Molecular Structure Analysis

The molecular formula of TFEMA is C6H7F3O2 . The InChI string is InChI=1S/C6H7F3O2/c1-4(2)5(10)11-3-6(7,8)9/h1,3H2,2H3 . The Canonical SMILES string is CC(=C)C(=O)OCC(F)(F)F .


Chemical Reactions Analysis

There are several papers that discuss the chemical reactions involving TFEMA, such as "Kinetics of the Radical Copolymerization of 2,2,2-Trifluoroethylmethacrylate with tert-Butyl-a-trifluoromethacrylate" and "13C NMR Characterization of Polymers from 2,2,2-Trifluoroethyl Methacrylate" .


Physical And Chemical Properties Analysis

TFEMA is a liquid at room temperature . It has a refractive index of 1.361 (lit.) . The boiling point is 59 °C/100 mmHg (lit.) , and the density is 1.181 g/mL at 25 °C (lit.) .

Scientific Research Applications

Application in Coating Technology

  • Application Summary: TFEMA is used in the preparation of poly(TFEMA) coatings. These coatings are modified with methyl acrylate (MA) to create a series of copolymers with different compositions . These copolymers exhibit superior performance of chemical inertness, low dielectric constant, excellent weatherability, low refractive index, and special surface properties .
  • Methods of Application: The copolymers are synthesized by solution polymerization. The chemical structure of the copolymers is characterized by Fourier transform infrared spectroscopy (FTIR), 1H NMR, and 19F NMR .
  • Results: The glass transition temperature of the copolymers decreased with increasing MA content and ranged from 77.5 to 13.4°C for a feed composition of 90 mol% MA monomer. The hydrophilic properties of the copolymer coatings increased with increasing MA feed composition .

Application in Dielectric Materials

  • Application Summary: TFEMA is used in the preparation of poly(acrylonitrile-co-2,2,2-trifluoroethyl methacrylate) materials via radical emulsion copolymerization . These materials have improved dielectric properties, making them suitable for energy capacitor devices .
  • Methods of Application: The copolymers are synthesized by radical emulsion copolymerization of acrylonitrile (AN) with TFEMA, initiated by potassium persulfate (KPS) .
  • Results: The glass transition temperature values, Tg, of these copolymers showed a slight increase from 75 to 78 °C as the TFEMA molar percentage decreased from 82 to 34 mol% in the copolymer . The dielectric increment, Δ ε, and dielectric breakdown, Eb, were calculated while the composition of AN in the copolymers (and polarity)–permittivity relationship was established .

Application in Optical Fiber Technology

  • Application Summary: TFEMA is used as a charge regulator for cladding and core materials of optical fibers . The unique properties of TFEMA help improve the performance of optical fibers.
  • Methods of Application: The specific methods of application in optical fiber technology can vary widely depending on the specific requirements of the optical fiber. Typically, TFEMA is incorporated into the cladding or core materials during the manufacturing process .
  • Results: The use of TFEMA in optical fibers can enhance their weather resistance, water resistance, and pollution resistance .

Application in Computer Technology

  • Application Summary: TFEMA is used in the production of toner and carrier particles of computers . It helps improve the performance and longevity of these components.
  • Methods of Application: The specific methods of application in computer technology can vary widely depending on the specific requirements of the computer components. Typically, TFEMA is incorporated into the toner and carrier particles during the manufacturing process .
  • Results: The use of TFEMA in computer components can enhance their weather resistance, water resistance, and pollution resistance .

Application in Contact Lens Production

  • Application Summary: TFEMA is used in the production of contact lenses . The unique properties of TFEMA help improve the performance and comfort of these lenses.
  • Methods of Application: The specific methods of application in contact lens production can vary widely depending on the specific requirements of the lenses. Typically, TFEMA is incorporated into the lens materials during the manufacturing process .
  • Results: The use of TFEMA in contact lenses can enhance their weather resistance, water resistance, and pollution resistance .

Application in Textile Industry

  • Application Summary: TFEMA is used in the textile industry to give materials outstanding chemical resistance, optical clarity, and water and oil repellency .
  • Methods of Application: The specific methods of application in the textile industry can vary widely depending on the specific requirements of the textiles. Typically, TFEMA is incorporated into the textile materials during the manufacturing process .
  • Results: The use of TFEMA in textiles can enhance their weather resistance, water resistance, and pollution resistance .

Safety And Hazards

TFEMA is classified as a flammable liquid and vapor . It is toxic if swallowed or inhaled . It may cause respiratory irritation . It is harmful to aquatic life with long-lasting effects . Safety measures include avoiding contact with skin, eyes, and clothing, not breathing vapors or spray mist, keeping away from sources of ignition, and handling in accordance with good industrial hygiene and safety practice .

properties

IUPAC Name

2,2,2-trifluoroethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7F3O2/c1-4(2)5(10)11-3-6(7,8)9/h1,3H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKPMCIBUROOGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54802-79-8
Record name Trifluoroethyl methacrylate homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54802-79-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID7059856
Record name 2,2,2-Trifluoroethyl methacrylate
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Molecular Weight

168.11 g/mol
Source PubChem
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Physical Description

Liquid
Record name 2-Propenoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester
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Product Name

2,2,2-Trifluoroethyl methacrylate

CAS RN

352-87-4, 54802-79-8
Record name 2,2,2-Trifluoroethyl methacrylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,2,2-Trifluoroethyl methacrylate
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Record name Trifluoroethyl methacrylate
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Record name 2-Propenoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester
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Record name 2,2,2-Trifluoroethyl methacrylate
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Record name 2,2,2-trifluoroethyl methacrylate
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Record name Poly(2,2,2-trifluoroethyl methacrylate)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,800
Citations
G Li, A Xu, B Geng, S Yang, G Wu, S Zhang - Journal of Fluorine Chemistry, 2014 - Elsevier
A fluorinated diblock copolymer of methyl methacrylate (MMA) and 2,2,2-trifluoroethyl methacrylate (TFEMA) was prepared by reversible addition–fragmentation chain transfer (RAFT) …
Number of citations: 29 www.sciencedirect.com
F Boschet, G Kostov, B Ameduri… - Journal of Polymer …, 2010 - Wiley Online Library
The radical copolymerization of two different methacrylate monomers, 2, 2, 2-trifluoroethyl methacrylate (TFEMA) and tert-butyl a-trifluoromethacrylate (TBTFMA) in solution was …
Number of citations: 27 onlinelibrary.wiley.com
M Raihane, B Ameduri - Journal of fluorine chemistry, 2006 - Elsevier
The copolymerization of cyano (nitrile) monomers and a fluoroalkylmethacrylate is used to develop new dielectric polymers containing C–CN and C–F substituents. Methacrylonitrile (…
Number of citations: 41 www.sciencedirect.com
A Xu, L Zhang, J Ma, Y Ma, B Geng, S Zhang - Journal of Coatings …, 2016 - Springer
A series of copolymers of 2,2,2-trifluoroethyl methacrylate (FMA) and methyl acrylate (MA) with different copolymer compositions were synthesized by solution polymerization. The …
Number of citations: 20 link.springer.com
C György, MJ Derry, EJ Cornel, SP Armes - Macromolecules, 2021 - ACS Publications
RAFT dispersion polymerization of 2,2,2-trifluoroethyl methacrylate (TFEMA) is performed in n-dodecane at 90 C using a relatively short poly(stearyl methacrylate) (PSMA) precursor …
Number of citations: 13 pubs.acs.org
E Passaglia, M Aglietto, F Ciardelli, B Mendez - Polymer journal, 1994 - nature.com
In an attempt to develop structural characterisation of polymers from fluorinated acrylic derivatives, a detailed 13 C NMR analysis of free radical and anionic poly (2, 2, 2-trifluoroethyl …
Number of citations: 19 www.nature.com
SK Papadopoulou, C Panayiotou - Journal of Chromatography A, 2014 - Elsevier
The thermodynamic properties of poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) were determined by the aid of the inverse gas chromatography technique (IGC), at infinite dilution. …
Number of citations: 22 www.sciencedirect.com
JM Cracowski, V Montembault… - Journal of Polymer …, 2010 - Wiley Online Library
Copolymers based on 2, 2, 2-trifluoroethyl methacrylate (MATRIFE) and 2, 2, 2-trichlororoethyl a-fluoroacrylate (FATRICE) were synthesized in good yields by radical process initiated …
Number of citations: 20 onlinelibrary.wiley.com
Q Zhang, S Zhu - Macromolecular rapid communications, 2014 - Wiley Online Library
In this work, a novel class of O 2 /N 2 switchable polymers is reported, which is prepared by atom transfer radical copolymerization (ATRcoP) of commercially available 2,2,2‐…
Number of citations: 30 onlinelibrary.wiley.com
Z Wei, H Ling, L Junyan, C Gang… - Journal of Applied …, 2011 - Wiley Online Library
A core–shell nanosilica (nano‐SiO 2 )/fluorinated acrylic copolymer latex, where nano‐SiO 2 served as the core and a copolymer of butyl acrylate, methyl methacrylate, and 2,2,2‐…
Number of citations: 47 onlinelibrary.wiley.com

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